![molecular formula C24H19FN4O2S B2562134 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-00-1](/img/structure/B2562134.png)

5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

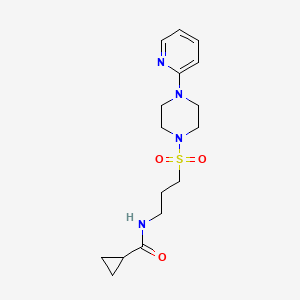

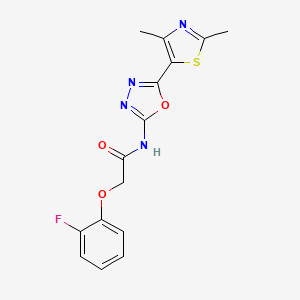

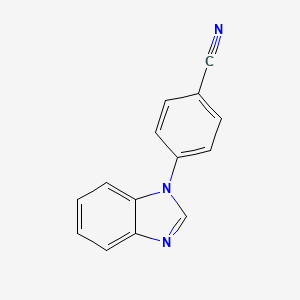

The compound “5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of compounds known as 1,2,4-triazoloquinazolines . These compounds are characterized by a quinazoline core structure, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a diazine ring . The molecule also contains a 1,2,4-triazole ring, which is a type of azole ring that contains three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . Another method involves one-pot reactions between carboxylic hydrazides and 2-isothiocyanatobenzonitrile, which yield pharmacologically relevant 1,2,4-triazolo[1,5-c]quinazoline-5(6H)-thiones .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a quinazoline core structure . The molecule also contains a fluorobenzylthio group, two methoxy groups, and a phenyl group .Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Routes and Modifications

Innovative synthetic methodologies have been developed for triazoloquinazoline derivatives, highlighting the versatility and potential for structural modification to enhance biological activity. For instance, novel synthetic routes designed to prepare triazoloquinazoline compounds include a two-step synthesis beginning with anthranilonitrile and a hydrazide, showcasing the chemical adaptability of these compounds (J. Francis et al., 1991). Another study focused on the synthesis of fluorine-containing quinoline derivatives, emphasizing the role of fluorine in modifying the chemical and biological properties of these compounds (B. S. Holla et al., 2005).

Biological Activities

Antibacterial and Anticancer Properties

Research has demonstrated the significant antimicrobial and anticancer potential of triazoloquinazoline derivatives. A study on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters highlighted their excellent growth inhibition activity against bacterial strains, comparing favorably with commercial standards like penicillin-G and streptomycin (S. Mood et al., 2022). Another investigation revealed the cytotoxic effects of a quinazoline derivative on human cancer cell lines, emphasizing the compound's potential as a multitarget agent for cancer therapy (R. Ovádeková et al., 2005).

Pharmacological Applications

Receptor Binding and Antagonism

Triazoloquinazolines have been studied for their affinity to various receptors, including the benzodiazepine and adenosine receptors, indicating their potential in developing therapeutic agents for conditions mediated by these receptors. For example, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 were explored for their selectivity for the human A3 receptor subtype, highlighting the possibility of targeting specific receptor subtypes for therapeutic advantages (Y. C. Kim et al., 1996).

Future Directions

Compounds containing the 1,2,4-triazole ring, such as the one , are considered important pharmacophores due to their multidirectional biological activity . There is ongoing research into the development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . This suggests that there is significant potential for future research and development involving this compound and related structures .

properties

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFVCQAEXBTLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)

![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)

![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)

![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)

![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)

![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)